(1-(4-Aminophenyl)azetidin-3-yl)methanol
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Overview
Description
(1-(4-Aminophenyl)azetidin-3-yl)methanol is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol It features an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a phenyl group with an amino substituent and a methanol group
Preparation Methods
The synthesis of (1-(4-Aminophenyl)azetidin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and azetidine.
Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Formation of Azetidine Ring: The azetidine ring is formed by reacting the amino-substituted benzaldehyde with azetidine under suitable conditions.
Methanol Addition: Finally, the methanol group is introduced through a nucleophilic addition reaction, resulting in the formation of this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(1-(4-Aminophenyl)azetidin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further reduce the azetidine ring or the phenyl group, often using hydrogen gas and a metal catalyst.
Substitution: The amino group on the phenyl ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common reagents and conditions used in these reactions include acids, bases, metal catalysts, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-(4-Aminophenyl)azetidin-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of (1-(4-Aminophenyl)azetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The azetidine ring and the amino group play crucial roles in its reactivity and binding to biological targets. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
(1-(4-Aminophenyl)azetidin-3-yl)methanol can be compared with other similar compounds, such as:
(1-(4-Nitrophenyl)azetidin-3-yl)methanol: This compound has a nitro group instead of an amino group, leading to different reactivity and applications.
(1-(4-Hydroxyphenyl)azetidin-3-yl)methanol:
(1-(4-Methylphenyl)azetidin-3-yl)methanol: The methyl group substitution results in different steric and electronic effects, influencing its reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(4-aminophenyl)azetidin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-1-3-10(4-2-9)12-5-8(6-12)7-13/h1-4,8,13H,5-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHGFOPLVFXZPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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